8-Hydroxyquinoline citrate

Catalog No.
S703134
CAS No.
134-30-5
M.F
C15H15NO8
M. Wt
337.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline citrate

CAS Number

134-30-5

Product Name

8-Hydroxyquinoline citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol

Molecular Formula

C15H15NO8

Molecular Weight

337.28 g/mol

InChI

InChI=1S/C9H7NO.C6H8O7/c11-8-5-1-3-7-4-2-6-10-9(7)8;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6,11H;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

GTOQWWQKBBZILU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

8-Hydroxyquinoline citrate (8-HQC) is a specialized, water-soluble chelating salt combining the potent metal-binding and antimicrobial properties of the 8-hydroxyquinoline scaffold with the pH-buffering and solubility-enhancing characteristics of citric acid [1]. In industrial and agricultural procurement, 8-HQC is primarily sourced as a high-performance biocide, ethylene inhibitor, and preservative for cut flowers and plant materials. Unlike standard biocides that merely target microbial proliferation, 8-HQC simultaneously acts as a metal ionophore, disrupts bacterial biofilms, and actively regulates plant stomatal closure to minimize moisture stress [2]. Its dual functionality as both a broad-spectrum antimicrobial and a physiological regulator makes it a critical raw material for advanced horticultural formulations, topical antiseptics, and specialized analytical reagents.

Procuring generic 8-hydroxyquinoline (free base) or alternative salts like 8-hydroxyquinoline sulfate (8-HQS) as direct substitutes for 8-HQC often leads to formulation failures and reduced application efficacy [1]. The free base is notoriously insoluble in aqueous systems, necessitating the use of undesirable organic co-solvents or aggressive pH adjustments that can cause phytotoxicity or formulation instability. While 8-HQS is water-soluble, it lacks the intrinsic pH-lowering and buffering capacity provided by the citrate moiety in 8-HQC, which is critical for maximizing both antimicrobial penetration and the physiological suppression of stomatal opening in plant tissues [2]. Furthermore, in dry-powder commercial formulations, 8-HQC exhibits superior non-hygroscopic compatibility with other active ingredients (such as aluminum sulfate and ACC synthase inhibitors), preventing the premature degradation that frequently occurs when using more reactive or hygroscopic halide and sulfate salts [1].

Aqueous Solubility and Co-Solvent Elimination

8-Hydroxyquinoline citrate offers a dramatic improvement in aqueous processability compared to the 8-hydroxyquinoline free base. While the free base exhibits poor water solubility (typically requiring ethanol, DMSO, or strong acids for dissolution), the citrate salt is highly soluble in water, yielding stable aqueous stock solutions without the need for organic co-solvents [1]. This eliminates volatile organic compounds (VOCs) from the formulation process and prevents solvent-induced phytotoxicity in agricultural applications.

Evidence DimensionAqueous processability and solvent requirement
Target Compound Data8-HQC dissolves readily in water to form stable stock solutions without co-solvents.
Comparator Or Baseline8-Hydroxyquinoline (free base) requires organic solvents (e.g., ethanol, DMSO) or strong acids.
Quantified DifferenceComplete elimination of organic co-solvents for aqueous formulation.
ConditionsStandard aqueous stock solution preparation at room temperature.

Eliminating organic solvents reduces manufacturing costs, improves environmental compliance, and prevents solvent-toxicity in sensitive biological or horticultural applications.

Synergistic Vase Life Extension and Moisture Stress Reduction

In horticultural preservation, 8-HQC provides dual-action efficacy by combining bactericidal vascular protection with physiological stomatal regulation. Studies on cut roses demonstrate that a holding solution containing 200 ppm 8-HQC combined with 3% sucrose extends vase life to 6-7 days, compared to a baseline of 3 days in plain water[1]. Unlike generic biocides that only prevent vascular blockage, 8-HQC actively induces stomatal closure, significantly reducing moisture stress and transpiration-related weight loss.

Evidence DimensionCut flower vase life longevity
Target Compound Data6-7 days vase life (using 200 ppm 8-HQC + 3% sucrose).
Comparator Or Baseline3 days vase life (water control).
Quantified Difference100% to 133% increase in vase life duration.
ConditionsCut 'Better Times' roses held in continuous solution.

For agricultural chemical buyers, 8-HQC provides a measurable, two-fold performance multiplier in commercial floral preservation compared to untreated baselines.

Dry Formulation Stability and Active Ingredient Compatibility

For manufacturers of dry-powder preservative blends, 8-HQC demonstrates exceptional solid-state compatibility with sensitive co-ingredients. Patent data reveals that dry formulations utilizing 8-HQC alongside ACC synthase inhibitors (like AVG) and partially dried aluminum sulfate retain over 97% of the active AVG after accelerated storage testing (1 month at 50°C, simulating 1 year at room temperature) [1]. In contrast, formulations using standard hydrated salts suffer up to an 86% loss of the active inhibitor under the same conditions.

Evidence DimensionActive ingredient (AVG) retention in dry powder storage
Target Compound Data<3% loss of active ingredient after accelerated storage (using optimized 8-HQC formulations).
Comparator Or Baseline86% loss of active ingredient (using standard hydrated aluminum sulfate blends).
Quantified Difference>80% absolute improvement in active ingredient preservation.
ConditionsAccelerated shelf-life testing (1 month at 50°C, simulating 1 year at room temp).

Procurement teams sourcing raw materials for dry commercial blends must prioritize 8-HQC to ensure multi-year shelf stability and prevent costly degradation of expensive co-ingredients.

Ethylene Inhibition and pH-Driven Antimicrobial Enhancement

The citrate moiety in 8-HQC serves a critical functional role beyond solubility; it inherently lowers the pH of the holding solution. This localized acidification not only enhances the penetration and efficacy of the 8-hydroxyquinoline core against vascular-blocking bacteria and fungi but also contributes to its recognized properties as an ethylene inhibiting agent [1]. Compared to neutral salts or free bases, the self-buffering nature of 8-HQC reduces the need for additional acidifiers in the final product formulation.

Evidence DimensionFormulation pH buffering and ethylene suppression
Target Compound Data8-HQC provides intrinsic pH reduction and acts as an ethylene inhibitor.
Comparator Or Baseline8-Hydroxyquinoline free base (lacks buffering capacity and requires external acidifiers).
Quantified DifferenceElimination of secondary acidifying agents in standard preservative formulations.
ConditionsAqueous holding solutions for plant material preservation.

Utilizing a self-buffering, ethylene-inhibiting salt streamlines the bill of materials (BOM) for formulators by combining biocide, acidifier, and physiological regulator into a single procurable ingredient.

Commercial Cut Flower Preservatives and Holding Solutions

8-HQC is the primary choice for formulating dry-powder and liquid floral holding solutions, where its dual ability to prevent bacterial vascular blockage and induce stomatal closure maximizes vase life and reduces moisture stress [1].

Agricultural Anti-Biofilm and Ethylene Inhibition Treatments

Utilized in specialized crop protection and post-harvest treatments where its metal-chelating mechanism disrupts established bacterial and fungal biofilms on plant surfaces while simultaneously acting as a proven ethylene inhibitor [2].

Aqueous Antimicrobial and Antiseptic Formulations

Selected for liquid biocidal applications where the enhanced aqueous solubility and mild pH-lowering effect of the citrate salt eliminate the need for organic co-solvents, improving safety and formulation stability compared to the 8-hydroxyquinoline free base [1].

UNII

K522O2O40B

Other CAS

134-30-5

Wikipedia

8-hydroxyquinoline citrate

General Manufacturing Information

8-Quinolinol, 2-hydroxy-1,2,3-propanetricarboxylate (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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